molecular formula C12H19NO B8810323 Adamantanacetamide

Adamantanacetamide

Cat. No.: B8810323
M. Wt: 193.28 g/mol
InChI Key: OFEZUSBZKMXQEU-UHFFFAOYSA-N
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Description

Adamantanacetamide (IUPAC name: N-(1-Adamantyl)acetamide) is a chemically modified adamantane derivative characterized by the substitution of an acetamide group at the 1-position of the adamantane cage. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol and a CAS registry number of 880-52-4 . The compound appears as a white to light yellow crystalline powder with a melting point of 148–149°C and a boiling point of 354°C at standard pressure. Its density is 1.08 g/cm³, and it is primarily utilized in research settings, particularly in medicinal chemistry and materials science, due to the stability imparted by the adamantane backbone and the functional versatility of the acetamide group .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-(2-adamantyl)acetamide

InChI

InChI=1S/C12H19NO/c1-7(14)13-12-10-3-8-2-9(5-10)6-11(12)4-8/h8-12H,2-6H2,1H3,(H,13,14)

InChI Key

OFEZUSBZKMXQEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C2CC3CC(C2)CC1C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to maximize yield and minimize the use of toxic reagents or solvents, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed:

Mechanism of Action

The mechanism of action of Adamantanacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The adamantane core is a tricyclic hydrocarbon renowned for its diamondoid geometry, which confers rigidity, lipophilicity, and metabolic stability. Modifications at the 1-position with functional groups such as amines, carboxylic acids, or acetamides yield derivatives with distinct physicochemical and biological properties. Below is a comparative analysis of Adamantanacetamide and key analogs:

Table 1: Structural and Functional Properties
Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Physical Properties
This compound C₁₂H₁₉NO 193.29 Acetamide Mp: 148–149°C; white/yellow crystals
1,3-Adamantanediacetamide C₁₄H₂₀N₂O₂ 248.32 Diacetamide Limited data; suspected higher polarity
Amantadine HCl C₁₀H₁₇N·HCl 187.71 Amine hydrochloride Mp: >300°C; antiviral agent
Memantine HCl C₁₂H₂₁N·HCl 215.76 Amine hydrochloride Mp: 290–292°C; NMDA receptor antagonist
Adamantane-1-carboxylic acid C₁₁H₁₆O₂ 180.24 Carboxylic acid Mp: 220–222°C; precursor for esters
2-Adamantanone C₁₀H₁₄O 150.22 Ketone Liquid at RT; RI (Kovats): 1148

Research Findings and Trends

  • Bioavailability : this compound’s lipophilicity (logP ~2.5) may improve blood-brain barrier penetration compared to polar derivatives like Adamantane-1-carboxylic acid (logP ~1.8) .
  • Metabolic Stability : The acetamide group in this compound resists hepatic oxidation better than primary amines (e.g., Amantadine), which undergo rapid CYP450-mediated metabolism .

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